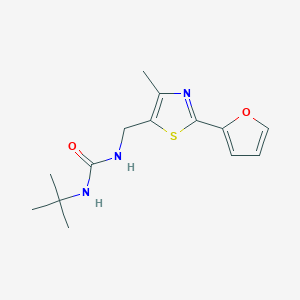
1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is similar in structure . It’s a solid with a molecular weight of 220.66 . Another related compound is “1-(2-aminoethoxy)-2-ethoxyethane hydrochloride” which is an oil with a molecular weight of 169.65 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diethylene glycol (DEG) with ammonia in a continuous mode in a hydrogen atmosphere in the presence of a catalyst . Another method involves producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting it to “2-(2-aminoethoxy)ethanol” by reacting it with hydrazine monohydrate .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as ion chromatography .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve various steps. For instance, the reaction of “2-(2-aminoethoxy)ethanol” with other compounds can lead to the formation of bioconjugate materials for applications such as drug delivery and protein labeling .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “2-(2-Aminoethoxy)ethanol” is a liquid with a boiling point of 218-224 °C and a density of 1.048 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Hydrophobicity/Hydrophilicity Studies
- A study by Koga et al. (2011) utilized 1-propanol probing methodology to determine the relative hydrophobicity/hydrophilicity indices of various solutes, including 2-butoxyethanol and tetramethyl urea. This research contributes to understanding the hydrophilic nature of molecules similar in structure to 1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride (Koga, Westh, Nishikawa, & Subramanian, 2011).
Synthesis of Oxazolines and Thiazolines
- Katritzky et al. (2004) demonstrated the use of microwave reactions for synthesizing oxazolines and thiazolines, employing 2-amino-2-methyl-1-propanol as a starting material. This showcases the compound's utility in facilitating the creation of complex organic structures (Katritzky, Cai, Suzuki, & Singh, 2004).
Isotope Labeling in Synthesis
- Iida et al. (2008) synthesized 1-Amino-2-[3-13C]propanol hydrochloride, a compound structurally similar to the one , demonstrating its relevance in the synthesis of isotopically labeled molecules, crucial for various research applications, including tracing and imaging studies (Iida, Nakajima, & Kajiwara, 2008).
Applications in Medicinal Chemistry
- The synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methyl-thio)-1-naphthalenyl]OXY}-2-propanol hydrochloride by Gransden et al. (1983) highlights the role of similar compounds in medicinal chemistry, particularly in the development of antihypertensive drugs (Gransden, Roth, & Takahashi, 1983).
Chemical Catalysis and Reactions
- A study by Jovanovic et al. (2006) on the synthesis of beta-blockers used a compound structurally related to this compound, demonstrating its potential application in catalytic processes and chemical synthesis (Jovanovic et al., 2006).
Environmental Applications: CO2 Capture
- Research by Barzagli et al. (2018) investigated the efficiency of CO2 uptake by various amines, including 2-amino-2-methyl-1-propanol, highlighting the environmental applications of such compounds in carbon capture technologies (Barzagli, Giorgi, Mani, & Peruzzini, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-aminoethoxy)-2-methylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,8)5-9-4-3-7;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGKTCECJGPAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947664-21-3 |
Source


|
| Record name | 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)